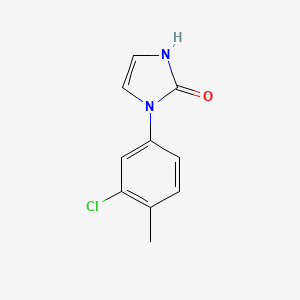

1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

Description

1-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one (CAS: 1535310-94-1) is a substituted imidazolone derivative characterized by a 3-chloro-4-methylphenyl group attached to the nitrogen of the dihydroimidazol-2-one ring. Its molecular weight is 208.65 g/mol, and it is cataloged under MDL number MFCD23697189 . While detailed physicochemical properties (e.g., boiling point) and safety data are unavailable in the provided evidence, the compound is commercially available through suppliers like CymitQuimica, with pricing varying by region and batch size .

Properties

IUPAC Name |

3-(3-chloro-4-methylphenyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYKFGJZPZSKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CNC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding imidazolone derivatives.

Reduction: Formation of reduced imidazolone compounds.

Substitution: Formation of substituted imidazolone derivatives with various functional groups.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms. This inhibition can result in the suppression of microbial growth and proliferation, making it a potential candidate for antimicrobial therapies.

Comparison with Similar Compounds

1-(3-Aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one (CAS: 1519859-51-8)

- Substituents: 3-aminophenyl and 4-methyl groups.

- Molecular Formula : C₁₀H₁₁N₃O; Molar Mass : 189.21 g/mol.

- Predicted properties include a density of 1.26 g/cm³ and pKa of 11.87 .

1-(5-Bromopyridin-2-yl)-2,3-dihydro-1H-imidazol-2-one (CAS: 1349140-83-5)

- Substituents : 5-bromopyridin-2-yl group (heterocyclic aromatic system).

- Molecular Formula : C₈H₆BrN₃O; Molar Mass : 240.06 g/mol.

- Key Differences : The pyridine ring replaces the benzene ring, introducing a nitrogen atom into the aromatic system. Bromine’s electronegativity and larger atomic radius may influence π-π stacking interactions and metabolic stability .

Functional Group Modifications

1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one Hydrochloride

- Substituents: 3-(aminomethyl)phenyl group and hydrochloride salt.

- Molecular Formula : C₁₂H₁₅ClN₃O; Molar Mass : 239.71 g/mol.

- Key Differences: The aminomethyl (-CH₂NH₂) side chain enhances water solubility due to protonation in acidic conditions. The hydrochloride salt form further increases bioavailability for pharmaceutical applications .

1-(3-Aminophenyl)-2,3-dihydro-1H-imidazol-2-one

- Molecular Formula : C₉H₉N₃O; Molar Mass : ~175 g/mol (estimated).

- This compound is marketed by American Elements for life science research .

Biological Activity

1-(3-Chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one (CAS No. 1535310-94-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is with a molecular weight of 208.65 g/mol. The compound features a chloro-substituted aromatic ring and an imidazole moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including 1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against different bacterial strains:

The compound's activity against Staphylococcus aureus and Escherichia coli suggests it may serve as a lead compound for developing new antibacterial agents.

The mechanisms by which imidazole derivatives exert their antibacterial effects often involve interference with bacterial cell wall synthesis or inhibition of essential enzymatic pathways. For instance, studies indicate that similar compounds can inhibit deubiquitinating enzymes (DUBs) that play a role in bacterial virulence and survival .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, 1-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one was evaluated alongside other known antibacterial agents. The results indicated that this compound exhibited significant bacteriostatic activity, particularly against Gram-positive bacteria .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to identify structural features that enhance antibacterial efficacy. Modifications to the chloro and methyl groups were systematically analyzed to determine their impact on MIC values. Preliminary findings suggest that maintaining the chloro group while varying the position of methyl substitutions could optimize activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.